Diamsar (hydrochloride)

Description

Historical Development of Cage Ligands in Coordination Chemistry Research

The pursuit of mimicking natural chemical processes has long been a driver of innovation in chemistry. wikipedia.org The conceptual foundation for closed-surface molecules capable of hosting a guest was notably described by Donald Cram in 1985, building on the earlier work on macrocyclic compounds like cryptands. researchgate.netwikipedia.org Early synthetic efforts towards cage molecules were often complex, following a "bottom-up" approach. A significant paradigm shift occurred when researchers like Makoto Fujita introduced methods based on coordination-driven self-assembly. wikipedia.org This strategy utilizes the predictable geometries of coordination bonds between metal ions and organic ligands to spontaneously form complex, hollow, three-dimensional structures in solution. numberanalytics.comwikipedia.org

Several key methodologies have been established for the assembly of these coordination cages:

Directional Bonding: This method relies on the precise stoichiometry of metal precursors and ligands to guide the formation of a desired polyhedron. wikipedia.org

Symmetry Interaction: Highly symmetric cages are formed by combining metal ions with multibranched chelating ligands. wikipedia.org

Molecular Paneling: Developed by Fujita, this face-directed method uses rigid organic ligands as "panels" that are connected by coordination complexes. wikipedia.org

The evolution of this field also saw the creation of the first water-soluble molecular cages, a critical step for biological applications. In 1995, Fujita's group synthesized a [Pd₆L₄]¹²⁺ cage, demonstrating that these structures could possess a large central void for guest encapsulation within an aqueous environment. acs.org This historical progression from simple macrocycles to complex, functional coordination cages set the stage for the development of specialized ligands like the sarcophagines. numberanalytics.comacs.org

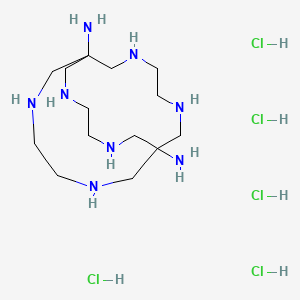

Significance of Diamine Sarcophagine (Diamsar) in Macrocyclic Chemistry

The sarcophagine ligand, chemically named 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane, was developed to form exceptionally stable complexes. mdpi.com Its cage-like structure, composed of multiple macrocyclic rings, effectively encapsulates metal ions. mdpi.comgoogle.com The diamine derivative, 1,8-diaminosarcophagine (Diamsar), is a bifunctional chelator that has proven particularly significant. researchgate.netwikipedia.org The two primary amine groups on the Diamsar framework provide convenient points for chemical modification, allowing it to be attached to various biomolecules without compromising its chelating ability. researchgate.netthno.org

The synthesis of Diamsar is a notable example of a template reaction, typically using a tris(ethane-1,2-diamine)cobalt(III) complex. researchgate.netnih.gov This method allows for the rapid, high-yield formation of the cobalt(III)-Diamsar complex. The free Diamsar ligand can then be liberated by reducing the cobalt(III) to cobalt(II) and removing the metal ion in acidic conditions or with an excess of cyanide ions. researchgate.netgrafiati.com

The primary significance of Diamsar lies in its ability to form complexes of exceptional thermodynamic and kinetic stability, especially with copper(II). grafiati.comresearchgate.net This stability is crucial in applications like radiopharmaceuticals, where the ligand must securely hold a radioactive metal ion in vivo to prevent its dissociation and non-specific accumulation in tissues like the liver. google.compsu.edu The hexaazamacrobicyclic structure provides a pre-organized cavity that strongly binds the metal ion. researchgate.net Furthermore, Diamsar is a strong base, capable of being protonated at multiple sites, a property that influences its behavior in solution. researchgate.netgrafiati.com

| Property | Value | Significance |

|---|---|---|

| IUPAC Name | 3,6,10,13,16,19-Hexaazabicyclo[6.6.6]icosane-1,8-diamine | Systematic nomenclature defining the unique cage structure. |

| Molecular Formula | C₁₄H₃₄N₈ | Indicates the elemental composition of the free ligand. |

| Protonation Constants (pKa) | pK₁=11.44, pK₂=9.64, pK₃=6.49, pK₄=5.48, pK₅≈0 | Demonstrates its basicity and ability to accept up to five protons in aqueous solution, affecting its charge and solubility at different pH values. grafiati.com |

| Coordination | Hexadentate ligand | The six nitrogen atoms of the cage framework coordinate with a metal ion, leading to high stability. smolecule.com |

| Key Application | Bifunctional chelator for radiometals (e.g., ⁶⁴Cu) | Forms highly stable complexes suitable for in vivo applications like PET imaging. google.comresearchgate.net |

Fundamental Research Questions Pertaining to Diamsar (hydrochloride)

The unique properties of Diamsar have spurred considerable research, leading to several fundamental scientific inquiries. These questions drive the ongoing development and application of Diamsar-based compounds in chemistry and medicine.

A primary area of investigation involves the functionalization of the Diamsar cage . Researchers are exploring how to attach various biologically active molecules, such as peptides and antibodies, to the Diamsar framework to create targeted radiopharmaceuticals. thno.orgnih.gov This has led to the synthesis of numerous Diamsar derivatives (e.g., SarAr, AnAnSar, BaMalSar) designed for specific conjugation chemistries. google.comthno.org

Further research addresses the optimization of synthesis and radiolabeling procedures . Efficient and scalable synthesis of Diamsar and its derivatives is essential for broader use. google.comthno.org Studies have focused on improving reaction conditions to increase yields and purity. thno.org Similarly, developing rapid and efficient radiolabeling protocols that work under mild conditions (e.g., room temperature) is a key objective, particularly for sensitive biological molecules. mdpi.comnih.gov The ability of Diamsar to chelate ⁶⁴Cu quickly at room temperature is a significant advantage over chelators that require heating. nih.govnih.gov

Finally, there is ongoing interest in the coordination chemistry of Diamsar with other metal ions . While its use with copper is well-established, its potential to form stable complexes with other theranostically relevant metals continues to be an area of exploration, potentially expanding its applications beyond ⁶⁴Cu-based agents. grafiati.com

| Chelator | Structure Type | Labeling Conditions | In Vivo Stability of Cu Complex | Key Feature |

|---|---|---|---|---|

| Diamsar | Sarcophagine (Cage) | Room temperature, rapid (5-30 min). mdpi.com | Exceptional; highly resistant to dissociation. researchgate.netpsu.edu | Cage structure provides high kinetic and thermodynamic stability. grafiati.com |

| DOTA | Cyclen-based | Requires heating (typically >70°C). | Good, but can show some transchelation to liver proteins. thno.org | Versatile, widely used for various radiometals. nih.gov |

| CB-TE2A | Cross-bridged Cyclam | Requires heating (e.g., 95°C). nih.gov | Very high; comparable or superior to Diamsar in some contexts. psu.edu | Cross-bridged structure enhances kinetic inertness. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H39Cl5N8 |

|---|---|

Molecular Weight |

496.8 g/mol |

IUPAC Name |

3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine;pentahydrochloride |

InChI |

InChI=1S/C14H34N8.5ClH/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13;;;;;/h17-22H,1-12,15-16H2;5*1H |

InChI Key |

KSJDZSBBNOWQCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N.Cl.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Diamsar Hydrochloride and Its Derivatives

Template-Assisted Cyclization Synthesis of the Sarcophagine Core

The construction of the sarcophagine (sar) core, the foundational structure of Diamsar, relies on a template synthesis approach. This method utilizes a metal ion, typically cobalt(III), to hold precursor molecules in a specific geometric arrangement, facilitating a high-yield cyclization reaction that would otherwise be entropically unfavorable. researchgate.net

The synthesis begins with a stable, kinetically inert metal complex that serves as the template. The most common precursor is tris(ethylenediamine)cobalt(III) chloride, [Co(en)₃]Cl₃. researchgate.netgoogle.com The cobalt(III) ion in this complex organizes the three ethylenediamine (B42938) ligands in an octahedral geometry. This pre-organized structure is crucial for the subsequent encapsulation reaction. The other key reactants are formaldehyde (B43269) and a carbon acid, typically nitromethane (B149229), which act as the "caps" for the complex. google.com The reaction is initiated in a basic solution, which deprotonates the nitromethane to form a reactive nucleophile. google.com

The synthesis proceeds via a Mannich-type condensation reaction. Under basic conditions and at controlled temperatures (often starting at 4°C), formaldehyde and the nitromethane anion react with the amine protons of the [Co(en)₃]³⁺ complex. google.com This results in the formation of a new six-membered chelate ring at both ends of the complex, effectively "capping" the cobalt ion and forming the hexaazabicyclo[6.6.6]icosane cage. researchgate.net This initial product is a dinitro-substituted sarcophagine complex, [Co(DiNOSar)]³⁺. google.com

The two nitro groups on the apical positions of the cage are then reduced to primary amine groups. This reduction is typically achieved using a reducing agent like zinc dust in hydrochloric acid, which converts the [Co(DiNOSar)]³⁺ complex into the corresponding diamine complex, [Co(Diamsar)]⁵⁺. google.com The inertness of the Co(III) center ensures the cage structure remains intact throughout these transformations. researchgate.net

Table 1: Key Steps in Template Synthesis of the Sarcophagine Core

| Step | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Encapsulation | [Co(en)₃]Cl₃, Formaldehyde, Nitromethane | Aqueous NaOH, 4°C to RT | [Co(DiNOSar)]Cl₃ | google.com |

| 2. Reduction | [Co(DiNOSar)]Cl₃, Zinc dust | HCl | [Co(Diamsar)]Cl₅ | google.com |

The final and most elaborate step in obtaining the free Diamsar ligand is the removal of the cobalt template ion from the [Co(Diamsar)]⁵⁺ complex. researchgate.net Due to the high thermodynamic and kinetic stability of the Co(III)-sarcophagine complex, this demetallation is challenging. A common strategy involves first reducing the kinetically inert Co(III) to the more labile Co(II). researchgate.net Subsequently, the Co(II) ion can be removed from the cage by treatment with concentrated acids at elevated temperatures or, more efficiently, by using an excess of cyanide ions in a hot aqueous solution. researchgate.netsci-hub.se The cyanide forms a highly stable cobaltous cyanide complex, facilitating the release of the free Diamsar ligand, which can then be isolated, often as its hydrochloride salt. researchgate.net

Derivatization Strategies for Functionalized Diamsar Ligands

While Diamsar itself is a powerful chelator, its utility, particularly in biomedical applications, is greatly enhanced by attaching functional groups that allow for conjugation to biomolecules like peptides and antibodies. thno.orgnih.gov The two primary amine groups at the apexes of the Diamsar cage are relatively inert but provide ideal sites for derivatization. nih.govresearchgate.net

Diamsar and its derivatives are classified as bifunctional chelators (BFCs). They possess a strong metal-binding site (the sarcophagine cage) and one or more functional groups for covalent attachment to a targeting vector. thno.orgresearchgate.net Modification strategies typically involve alkylation or acylation reactions at the primary amines to introduce moieties with desired reactivity, such as carboxylic acids, aromatic amines, or maleimides. thno.orgnih.govrsc.org These modifications are crucial for creating stable bioconjugates while preserving the cage's ability to securely chelate metal ions. researchgate.net

Several key Diamsar derivatives have been developed for specific conjugation chemistries. thno.orgnih.govrsc.org

SarAr : This mono-functionalized derivative introduces a single aromatic amine. One synthetic route involves the condensation of the [Cu(diamsar)]²⁺ complex with 4-nitrobenzaldehyde, followed by reduction of the resulting imine and nitro groups. rsc.org The resulting aminobenzyl group provides a versatile handle for further modification or conjugation. rsc.organsto.gov.au A side product of the AnAnSar synthesis is also the monoalkylated SarAr. thno.orgnih.gov

AnAnSar : To create a ligand with two reactive amino groups, AnAnSar is synthesized via direct alkylation of Diamsar. thno.orgnih.gov The reaction uses tert-butyl (4-(bromomethyl)phenyl)carbamate in the presence of a base. Subsequent deprotection of the Boc-protected amines with trifluoroacetic acid yields AnAnSar, which has two pendant aromatic amine groups ready for conjugation. thno.orgnih.gov

BaMalSar and Mal₂Sar : These derivatives are designed for thiol-specific conjugation. Their synthesis begins with the creation of BaBaSar, which is achieved by alkylating Diamsar with methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the ester groups. thno.orgnih.gov The carboxylic acid moieties of BaBaSar are then activated using carbodiimide (B86325) chemistry (EDC) in the presence of N-hydroxysulfosuccinimide (SNHS). thno.orgnih.gov This activated intermediate is reacted with N-(2-aminoethyl)maleimide to form BaMalSar (mono-substituted) and Mal₂Sar (di-substituted), which contain maleimide (B117702) groups that react selectively with sulfhydryl groups on biomolecules. thno.orgnih.govresearchgate.net

Table 2: Synthesis of Functionalized Diamsar Derivatives

| Derivative | Starting Material | Key Reagents | Functional Group Introduced | Isolated Yield | Reference |

|---|---|---|---|---|---|

| AnAnSar | Diamsar | 1. tert-Butyl (4-(bromomethyl)phenyl)carbamate, Na₂CO₃2. Trifluoroacetic acid | Aromatic Amine (x2) | 31% | thno.orgnih.gov |

| BaBaSar | Diamsar | 1. Methyl 4-(bromomethyl)benzoate, Na₂CO₃2. NaOH | Carboxylic Acid (x2) | 44% | thno.org |

| BaMalSar | BaBaSar | 1. EDC, SNHS2. N-(2-aminoethyl)maleimide | Maleimide (x1) | 37% | thno.org |

| Mal₂Sar | BaBaSar | 1. EDC, SNHS2. N-(2-aminoethyl)maleimide | Maleimide (x2) | 25% | thno.org |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Diamsar | 1,8-Diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane |

| Sar | Sarcophagine (3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane) |

| [Co(en)₃]Cl₃ | Tris(ethylenediamine)cobalt(III) chloride |

| [Co(DiNOSar)]³⁺ | (1,8-Dinitro-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane)cobalt(III) |

| [Co(Diamsar)]⁵⁺ | (1,8-Diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane)cobalt(III) |

| SarAr | 1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine |

| AnAnSar | 1,8-Bis(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane |

| BaBaSar | 4,4'-((3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diyl)bis(methyl))dibenzoic acid |

| BaMalSar | N/A (A complex derivative of BaBaSar and N-(2-aminoethyl)maleimide) |

| Mal₂Sar | N/A (A complex derivative of BaBaSar and N-(2-aminoethyl)maleimide) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| SNHS | N-Hydroxysulfosuccinimide |

| TFA | Trifluoroacetic acid |

| AmBaSar | 4-((8-amino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1-ylamino)methyl)benzoic acid |

Synthesis of Specific Diamsar-Based Ligands (e.g., SarAr, AnAnSar, BaMalSar, Mal2Sar)

Optimization of Reaction Conditions and Yield for Diamsar Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of Diamsar and its derivatives. jmst.info The initial template-directed synthesis of the sarcophagine cage is noted for its high yield, which is a primary advantage of this method. mdpi.com

Significant improvements in yield have been achieved through careful selection of reagents. For the synthesis of BaBaSar, a derivative of Diamsar, it was found that using methyl-4-bromomethylbenzoate as the alkylating agent resulted in a yield as high as 91% (for both mono- and di-substituted products). thno.org This was a substantial improvement over using 4-bromomethylbenzoic acid, even though it necessitated an additional deprotection step. thno.org

The reaction kinetics can also be optimized. For instance, the reductive amination of the [Cu(DiAmSar)]²⁺ complex with methyl 4-formylbenzoate (B8722198) was found to be slow, requiring four days for a modest 27.9% yield, highlighting a limitation due to the low nucleophilicity of the complexed amines. google.com In contrast, the radiolabeling of Diamsar conjugates with copper-64 showed that reaction time and pH are critical parameters. The labeling of a diamsar-peptide conjugate was optimized to a 1-hour reaction time to ensure completion. nih.gov For another derivative, Ba₃Sar, the radiolabeling yield was highly pH-dependent: a 95% yield was achieved at pH 5.5, whereas at pH 7.4 and pH 8.5, the yields dropped to 71% and 81%, respectively. mdpi.com These findings underscore the importance of fine-tuning parameters such as reagent choice, reaction time, and pH to achieve optimal outcomes in the synthesis and application of Diamsar compounds.

| Reaction | Optimization Strategy | Result | Reference |

| BaBaSar Synthesis | Use of methyl-4-bromomethylbenzoate instead of 4-bromomethylbenzoic acid for alkylation. | Yield increased to 91% (for AmBaSar and BaBaSar combined). | thno.org |

| ⁶⁴Cu-labeling of diamsar-c(RGDfD) | Increasing reaction time. | Optimal time of 1 hour ensured highest radiolabeling yield. | nih.gov |

| ⁶⁴Cu-labeling of Ba₃Sar | Varying pH of the reaction buffer. | Yield was 95% at pH 5.5, 71% at pH 7.4, and 81% at pH 8.5. | mdpi.com |

Coordination Chemistry of Diamsar Hydrochloride Complexes

Principles of Metal Ion Chelation by Diamsar (hydrochloride)

Diamsar, a member of the sarcophagine (Sar) family of cage-like ligands, is a hexaazamacrobicyclic chelator renowned for forming highly stable complexes with various metal ions, particularly transition metals. nih.govmdpi.com This section elucidates the fundamental principles governing the chelation process.

Mechanism of Coordination Bond Formation

The formation of a Diamsar-metal complex is a classic example of a Lewis acid-base interaction. The central metal ion, possessing vacant d-orbitals, acts as a Lewis acid (electron pair acceptor). The Diamsar ligand, with six nitrogen atoms each bearing a lone pair of electrons, functions as a Lewis base (electron pair donor).

The mechanism involves the donation of these lone pairs from the nitrogen atoms into the empty orbitals of the metal ion. This sharing of electrons results in the formation of multiple coordinate covalent bonds, which securely encapsulate the metal ion within the three-dimensional cavity of the Diamsar cage. unacademy.com This process, known as chelation, is driven by the significant increase in the stability of the resulting complex compared to complexes with monodentate ligands.

Denticity and Coordination Geometry of Diamsar Complexes

"Denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. unacademy.comwikipedia.org Diamsar is classified as a hexadentate ligand because all six of its nitrogen atoms are capable of binding to a metal center. byjus.com This high denticity is a key factor in the formation of exceptionally stable metal complexes due to the chelate effect, which is an entropic phenomenon favoring the formation of ring-like structures with polydentate ligands. wikipedia.org

Complexation with Transition Metals of Research Interest

The robust chelating properties of Diamsar have made it a subject of significant research, particularly for its complexation with transition metals relevant to medical imaging and therapy.

Formation of Copper-Diamsar Complexes (e.g., Cu(II)-Diamsar, ⁶⁴Cu-Diamsar)

Diamsar forms complexes with copper with remarkable efficiency and stability. The synthesis of the Diamsar ligand itself is often achieved through a template synthesis involving a cobalt(III) tris(ethane-1,2-diamine) complex. nih.gov Once the free ligand is obtained, it can readily chelate copper ions.

The radionuclide copper-64 (⁶⁴Cu), with its favorable decay characteristics (t½ = 12.7 h, with β+ and β- emissions), is particularly valuable for positron emission tomography (PET) imaging and targeted radiotherapy. nih.goviaea.org The ability of Diamsar to form a stable complex with ⁶⁴Cu is crucial for the development of radiopharmaceuticals. rsc.org

Radiochemical Labeling Conditions and Efficiency

A significant advantage of Diamsar and other sarcophagine-based chelators is their ability to be radiolabeled with ⁶⁴Cu under mild conditions with high efficiency. nih.gov This is critical when working with sensitive biological molecules conjugated to the chelator. Research has shown that Diamsar conjugates can be successfully labeled at room temperature in aqueous buffer systems, achieving high radiochemical purity in short reaction times. nih.govresearchgate.net

For instance, a Diamsar-peptide conjugate was radiolabeled with ⁶⁴Cu at 25°C in an ammonium (B1175870) acetate (B1210297) buffer (pH 8) for one hour, resulting in a radiochemical purity greater than 95% without the need for further purification. nih.gov Other studies have demonstrated efficient labeling in as little as 10 minutes. nih.gov

Interactive Data Table: ⁶⁴Cu Labeling Conditions for Diamsar Conjugates

| Conjugate | Temperature (°C) | Buffer | pH | Time (min) | Radiochemical Purity (%) | Reference |

| diamsar-c(RGDfD) | 25 | 0.1 M NH₄OAc | 8 | 60 | >95 | nih.gov |

| BaMalSar-RGD | Room Temp | 0.1 M NH₄OAc | - | 10 | >98 | nih.gov |

| Mal₂Sar-RGD₂ | Room Temp | 0.1 M NH₄OAc | - | 10 | >98 | nih.gov |

| sar-CO-rituximab | Room Temp | - | - | 20 | 98 | nih.gov |

Kinetic and Thermodynamic Stability Studies of Copper Complexes in Research Contexts

The stability of a metal-chelate complex is described by two key parameters: thermodynamic stability and kinetic inertness. Thermodynamic stability refers to the position of the equilibrium between the complex and its free components, quantified by the stability constant (log K). unm.edu Kinetic inertness, conversely, refers to the rate at which the complex dissociates. nih.gov For in vivo applications of radiometals, kinetic inertness is often considered more predictive of the complex's stability than its thermodynamic stability. nih.gov

Diamsar's macrobicyclic, cage-like structure confers both high thermodynamic stability and exceptional kinetic inertness to its copper complexes. nih.gov The three-dimensional "cage" effectively entraps the Cu²⁺ ion, sterically hindering its dissociation. nih.gov This is a marked improvement over other chelators like DOTA and TETA, whose ⁶⁴Cu complexes can be moderately unstable in vivo, leading to the release of the radionuclide and its accumulation in non-target tissues like the liver. nih.govunm.edu Studies comparing various chelators have consistently shown that sarcophagine-based complexes, including Diamsar, are extraordinarily stable and inert to the dissociation of the copper ion in biological environments. rsc.orgnih.gov

Formation of Cobalt-Diamsar Complexes (e.g., Co(III)-Diamsar, ⁵⁵Co-Diamsar)

The synthesis of cobalt(III)-diamsar complexes is often achieved through a template synthesis based on tris(ethane-1,2-diamine)cobalt(III). nih.gov To isolate the diamsar ligand, the Co(III)-diamsar complex can be reduced to its more labile Co(II) form, which allows for the removal of the metal ion. nih.gov This highlights the significant difference in kinetic inertness between the two oxidation states of cobalt. nih.govlibretexts.org Co(III) complexes are known for their slow ligand substitution reactions, making them kinetically inert. nih.govlibretexts.org In contrast, Co(II) complexes are labile, meaning they undergo rapid ligand exchange. nih.govlibretexts.org This dichotomy is a key feature of cobalt chemistry and is exploited in the synthesis and application of these complexes. nih.gov

Radiochemical Labeling Conditions and Efficiency with Cobalt Isotopes

The radiolabeling of Diamsar with cobalt isotopes, such as ⁵⁵Co, is a critical step for its use in applications like Positron Emission Tomography (PET). Research has shown that the efficiency of this process is highly dependent on several factors, including pH, temperature, and reaction time.

Optimal radiolabeling of Diamsar with ⁵⁵Co has been achieved at a pH of 8. nih.gov The efficiency of the labeling, measured by apparent molar activity (AMA), increases with both temperature and time. nih.gov For instance, at a pH of 8, the AMA of [⁵⁵Co]Co-DSar was found to be 8 ± 2 MBq/nmol at 37°C and significantly higher at 45 ± 9 MBq/nmol at 80°C after a 4-hour reaction time. nih.gov This suggests that higher temperatures facilitate the complexation of the cobalt isotope within the Diamsar cage.

The pH of the reaction medium plays a crucial role in the deprotonation of the two ammonium groups of Diamsar. nih.gov At a higher pH, these groups are deprotonated, which reduces the electrostatic repulsion with the positively charged hexaaquacobalt(II) ion in solution, thereby promoting more efficient labeling. nih.gov

| pH | Temperature (°C) | Reaction Time (h) | Apparent Molar Activity (AMA) (MBq/nmol) |

|---|---|---|---|

| 8 | 37 | 4 | 8 ± 2 |

| 8 | 80 | 4 | 45 ± 9 |

Evaluation of Kinetic Inertness and Stability in Experimental Systems

Cobalt-sarcophagine complexes, including Co(III)-Diamsar, are renowned for their high kinetic inertness under a variety of stringent conditions. nih.gov This inherent stability is a direct consequence of the Co(III) ion being encapsulated within the rigid cage-like structure of the Diamsar ligand. odinity.com Once formed, the Co(III)-Diamsar complex is exceptionally resistant to demetallation.

The stability of the radiolabeled [⁵⁵Co]Co-DSar complex has been evaluated in vitro, with results indicating that the complex does not degrade at nanomolar concentrations. nih.gov This kinetic inertness is a crucial property for in vivo applications, as it prevents the release of the radioactive cobalt isotope, which could otherwise lead to non-specific accumulation and altered biodistribution. The pharmacokinetic profile of [⁵⁵Co]Co-DSar has been shown to be distinct from that of free [⁵⁵Co]CoCl₂, with the complex exhibiting predominantly renal clearance. nih.gov

The difference in lability between Co(II) and Co(III) is stark. Co(II) is a d⁷ metal center, which makes it labile due to lower crystal field stabilization energy. odinity.com In contrast, the d⁶ configuration of Co(III) in an octahedral field, as is the case in the Diamsar complex, results in a filled t₂g orbital set, contributing to its kinetic inertness. libretexts.org This inertness means that ligand substitution reactions are extremely slow. nih.govlibretexts.org For example, the [Co(NH₃)₆]³⁺ complex, while thermodynamically unstable in acidic solution, persists for weeks due to its kinetic inertness. libretexts.org This principle of high kinetic stability is a defining characteristic of Co(III)-Diamsar complexes.

Complexation with Other Divalent Metal Ions (e.g., Mn(II), Zn(II))

While cobalt complexation is a primary focus for Diamsar, the ligand is also capable of forming complexes with other divalent metal ions such as Manganese(II) and Zinc(II). The formation and stability of these complexes are of interest for various applications. The incorporation of Mn(II) and Zn(II) into ligands is typically achieved through chelation reactions with the respective metal salts. nih.gov

The coordination environment of these metal ions within a ligand is often characterized using various spectroscopic and analytical techniques. For instance, in Mn(II) and Zn(II) complexes with other ligands, Fourier-transform infrared (FT-IR) spectroscopy has been used to identify metal-nitrogen and metal-oxygen vibrational modes, providing direct evidence of coordination. nih.gov For a Mn(II) complex, Mn-N and Mn-O stretches have been observed, and similarly, Zn-O and Zn-N vibrations have been identified for a Zn(II) complex. nih.gov While specific data for Diamsar complexes with Mn(II) and Zn(II) is less prevalent in the provided context, the principles of their coordination chemistry can be inferred from studies with analogous ligand systems. The coordination of Zn(II) with macrocyclic diamide ligands has been shown to occur via deprotonated amide nitrogen donors. nih.gov

Factors Influencing Complex Stability and Reactivity in Research Environments

The stability and reactivity of metal-Diamsar complexes are not static properties but are influenced by a range of environmental factors. Understanding these factors is crucial for designing experiments and interpreting results in a research setting.

pH Dependence of Metal Chelation

The pH of the surrounding medium is a critical factor that significantly influences the formation and stability of metal complexes. mdpi.com For chelating agents, their stability can be compromised at low pH, while at high pH, metals have a tendency to form insoluble hydroxides, making them less available for chelation. mdpi.com

The protonation state of the Diamsar ligand is directly affected by pH. The deprotonation of the amine groups at higher pH values is essential for efficient chelation of positively charged metal ions by reducing electrostatic repulsion. nih.gov This pH-dependent behavior is a common feature in the coordination chemistry of amine-containing ligands. Research on other chelating agents has also highlighted the significant effect of pH on the rate of chelation for various trace elements. researchgate.net For instance, the chelation rate of iron has been shown to be highest around pH 5, while for other metals, the optimal pH for chelation can vary. researchgate.net

Ligand Structure-Stability Relationships

The inherent structure of the Diamsar ligand is a primary determinant of the stability of its metal complexes. The cage-like, macrocyclic structure of sarcophagine-type ligands provides a high degree of pre-organization for metal ion binding, which contributes to the formation of highly stable and kinetically inert complexes. This is an example of the macrocyclic effect, where cyclic ligands form more stable complexes than their acyclic analogues.

Furthermore, the chelate effect also plays a significant role. Polydentate ligands like Diamsar, which bind to a central metal ion through multiple donor atoms, form more stable complexes than those formed by an equivalent number of monodentate ligands. Kinetically, chelate complexes are often more inert because the entire ligand must undergo conformational changes for the first metal-ligand bond to break, and even then, the detached donor atom remains in close proximity to the metal center, favoring re-coordination. libretexts.org The rigidity and encapsulating nature of the Diamsar ligand are key structural features that lead to the exceptional stability of its complexes, particularly with Co(III).

Interactions of Diamsar Hydrochloride with Biological Macromolecules in Research Models

Binding Studies with Serum Albumins (Human Serum Albumin, Bovine Serum Albumin)

Research has delved into the binding of Diamsar (diamine-sarcophagine) with Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) under conditions mimicking the physiological environment. nih.gov These studies are fundamental in determining how Diamsar might be transported and distributed within the body.

Elucidation of Binding Sites and Modes

Molecular docking studies have been instrumental in identifying the probable binding locations of Diamsar on serum albumins. nih.gov For instance, in the case of a manganese(II)-Diamsar complex, it has been suggested that the compound binds within the hydrophobic pocket of subdomain IIA of both HSA and BSA. researchgate.net This specific binding is further stabilized by interactions with amino acid residues within this pocket. researchgate.net

Quenching Mechanisms of Intrinsic Fluorescence

Diamsar has been shown to quench the intrinsic fluorescence of both HSA and BSA. nih.gov This quenching effect is a strong indicator of interaction and complex formation between Diamsar and the proteins. The primary mechanism identified for this fluorescence quenching is a static quenching mechanism. nih.govresearchgate.netnih.gov This implies the formation of a non-fluorescent ground-state complex between Diamsar and the albumin molecules. nih.govresearchgate.net The Stern-Volmer quenching rate constants (Ksv) have been calculated to be 0.372 × 10³ M⁻¹ for HSA and 0.640 × 10³ M⁻¹ for BSA, quantifying the efficiency of this quenching process. nih.gov

Thermodynamic Parameters of Diamsar-Protein Interactions

The thermodynamic parameters of the interaction between Diamsar and serum albumins provide insight into the nature of the binding forces. nih.gov Studies have calculated the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for these interactions. nih.govresearchgate.netsigmaaldrich.com For the binding of Diamsar to both HSA and BSA, positive values for both ΔH° and ΔS° have been reported. nih.gov This indicates that hydrophobic interactions are the primary driving force for the binding process. nih.gov The binding constants (Ka) and the number of binding sites (n) have also been determined at various temperatures, further characterizing the stability and stoichiometry of the Diamsar-albumin complexes. nih.govsigmaaldrich.com

Table 1: Thermodynamic Parameters for Diamsar-Serum Albumin Interactions

| Parameter | HSA | BSA | Primary Driving Force |

|---|---|---|---|

| ΔH° | Positive | Positive | Hydrophobic Interactions |

| ΔS° | Positive | Positive | Hydrophobic Interactions |

This table summarizes the key thermodynamic findings for the interaction of Diamsar with Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).

Molecular Basis of Diamsar-Biomolecule Associations

The stability of the complex formed between Diamsar and serum albumins is governed by a combination of molecular forces.

Role of Hydrophobic Interactions and Hydrogen Bonding

As indicated by the positive thermodynamic parameters, hydrophobic interactions play a crucial role in the binding of Diamsar to HSA and BSA. nih.govresearchgate.netnih.govnih.gov These interactions involve the nonpolar regions of both the Diamsar molecule and the amino acid residues within the binding pocket of the albumins. researchgate.netnih.govnih.gov In addition to hydrophobic forces, hydrogen bonding and van der Waals forces have also been identified as significant contributors to the stability of the Diamsar-albumin complexes. researchgate.netnih.govsid.ir For instance, in the case of a manganese(II)-Diamsar complex, hydrogen bonding and weak van der Waals interactions were found to be major stabilizing forces. researchgate.netsid.ir Similarly, for a cobalt(III)-Diamsar complex, van der Waals forces and hydrogen bonding were highlighted as the main interactions. nih.gov

Influence of Diamsar Derivatives on Binding Affinity

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diamsar (hydrochloride) |

| Human Serum Albumin (HSA) |

| Bovine Serum Albumin (BSA) |

| Manganese(II)-Diamsar |

Advanced Spectroscopic and Analytical Characterization Methodologies for Diamsar Hydrochloride Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is a cornerstone of Diamsar research, enabling detailed structural confirmation and the study of its binding interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Diamsar and its metal complexes. Both ¹H and ¹³C NMR are routinely used to confirm the synthesis and purity of the ligand. nih.govgoogle.com

In ¹H NMR spectra of Diamsar in D₂O, the protons of the methylene (B1212753) groups typically appear as distinct signals. For instance, the twelve protons of the N-CH₂-CH₂-N groups have been observed as a singlet at approximately 2.69 ppm, while the other twelve protons of the N-C-CH₂-N groups appear as a singlet at around 2.76 ppm. rsc.org Some studies report these as multiplets due to complex coupling. google.com

The ¹³C NMR spectrum provides further structural confirmation. In D₂O, characteristic peaks for the carbon atoms of Diamsar have been identified at approximately 48.15 ppm, 51.78 ppm, and 57.40 ppm. rsc.orgresearchgate.net These shifts correspond to the different carbon environments within the bicyclic cage structure. The presence of these specific signals confirms the successful synthesis of the Diamsar framework. mdpi.comresearchgate.net

Table 1: Characteristic NMR Chemical Shifts (δ) for Diamsar in D₂O rsc.org

| Nucleus | Chemical Shift (ppm) |

| ¹H | 2.69 (s, 12H), 2.76 (s, 12H) |

| ¹³C | 48.15, 51.78, 57.40 |

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in Diamsar and to observe changes upon complexation with metal ions or interaction with other molecules. researchgate.netresearchgate.net The FT-IR spectrum of Diamsar exhibits characteristic absorption bands corresponding to the vibrations of its amine and methylene groups. rsc.org

Key vibrational bands include N-H stretching, C-H stretching, and C-N stretching. A broad band observed in the region of 3000-3700 cm⁻¹ can be attributed to the stretching vibrations of N-H groups. rsc.org The medium band around 2935 cm⁻¹ is assigned to the C-H stretching vibrations of the CH₂ groups. rsc.org Furthermore, peaks in the range of 1400-1640 cm⁻¹ are indicative of C-N group absorptions. rsc.org Analysis of FT-IR spectra can also show conformational changes in proteins like human serum albumin (HSA) and bovine serum albumin (BSA) when they interact with Diamsar or its metal complexes. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for Diamsar rsc.orgrsc.org

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretching | 3400, 3000-3700 (broad) |

| C-H Stretching | 3048, 3012, 2935, 2810, 2720 |

| C-N Absorption | 1400-1450, 1640 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic properties of Diamsar and its metal complexes. researchgate.netnih.gov While Diamsar itself may not have strong absorption in the visible region, its complexation with transition metals often results in characteristic d-d electronic transitions that are readily observable. nih.gov For instance, the formation of a copper(II)-Diamsar complex, [Cu(Diamsar)]²⁺, gives rise to a distinct blue color, with a d-d absorption maximum observed around 639 nm. nih.gov

UV-Vis spectroscopy is also used to monitor the interaction of Diamsar with biological macromolecules. Changes in the absorption spectra of proteins like HSA and BSA upon the addition of Diamsar can indicate the formation of a ground-state complex and reveal alterations in the protein's tertiary structure. researchgate.net The technique is also fundamental in determining the stoichiometry of complex formation and for kinetic studies of complexation and decomplexation reactions. nih.gov For hydrochloride salts, absorption maxima can be observed in the UV range, often below 280 nm. sielc.comwisdomlib.org

Table 3: Example UV-Vis Absorption Maximum for a Diamsar Complex nih.gov

| Complex | λ_max (nm) | Molar Absorptivity (ε/dm³ mol⁻¹ cm⁻¹) | Solvent |

| [Cu(Diamsar)]²⁺ | 639 | 35 | Methanol (B129727) |

Fluorescence spectroscopy is a highly sensitive method used to investigate the binding interactions of Diamsar with biomolecules, particularly proteins like human serum albumin (HSA) and bovine serum albumin (BSA). researchgate.netnih.govmdpi.com This technique often relies on monitoring the intrinsic fluorescence of the protein, which is primarily due to tryptophan residues. researchgate.net

When Diamsar binds to these proteins, it can cause a quenching (decrease) of their intrinsic fluorescence. researchgate.netnih.gov This quenching can occur through different mechanisms, such as static quenching, which involves the formation of a non-fluorescent ground-state complex between the quencher (Diamsar) and the fluorophore (protein). researchgate.netnih.gov By analyzing the fluorescence quenching data using the Stern-Volmer equation, researchers can calculate key binding parameters, including binding constants (Ka) and the number of binding sites (n). researchgate.netnih.gov For example, the Stern-Volmer quenching constant (Ksv) for the interaction of Diamsar with HSA was calculated to be 0.372 × 10³ M⁻¹. researchgate.netnih.gov Such studies have indicated that hydrophobic interactions are a major force in the binding of Diamsar to serum albumins. researchgate.netnih.gov

Electrochemical and Chromatographic Methods in Diamsar Research

Alongside spectroscopic methods, electrochemical and chromatographic techniques are vital for characterizing the redox behavior and purity of Diamsar and its derivatives.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of Diamsar and, more importantly, its metal complexes. researchgate.netresearchgate.netlibretexts.org The high chemical stability of the sarcophagine cage allows the encapsulated metal ion to be cycled between different oxidation states without decomposition of the ligand. koreascience.kr

This technique provides information on the formal reduction potentials and the reversibility of the redox processes. For instance, the Cu(II) complex of Diamsar exhibits a quasi-reversible reduction at approximately -0.90 V to -0.96 V versus an Ag/AgCl electrode. nih.govrsc.org The specific potential can be influenced by the solvent and supporting electrolyte used. nih.gov CV studies are crucial for applications where the redox activity of the complex is key, such as in the development of electron transfer agents or sensors. researchgate.netkoreascience.kr

Table 4: Electrochemical Data for a Diamsar Complex from Cyclic Voltammetry nih.gov

| Complex | Redox Process | Potential (V vs. Ag/AgCl) | Reversibility | Medium |

| [Cu(Diamsar)]²⁺ | Cu(II)/Cu(I) | -0.96 | Quasi-reversible | 0.1 M aq. NaOAc |

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a solvent mixture (the mobile phase) at high pressure through a column packed with an adsorbent material (the stationary phase). wikipedia.org The differential interactions of the analyte with the stationary phase lead to the separation of components, which are then detected as they exit the column. wikipedia.org

In Diamsar research, HPLC is crucial for assessing chemical purity and characterizing bioconjugates. For instance, in the synthesis of Diamsar-RNA conjugates, HPLC is employed to evaluate the chemical purity of the final product. nih.gov Analysis of a Diamsar-RNA conjugate revealed a target retention time of approximately 8.3 minutes. nih.gov However, the resulting UV-HPLC chromatogram displayed a distinctively misshapen product peak, a characteristic also observed in radio-HPLC analysis, suggesting that the peak shape is related to the presence of the Diamsar chelator itself. nih.gov This phenomenon can indicate the presence of multiple molecular conformations. nih.gov

Furthermore, HPLC is used to monitor the stability of Diamsar conjugates. Studies on a Diamsar-RNA compound stored in water at -20°C showed degradation products in the chromatogram, indicating a breakdown of the substance over time. nih.gov The versatility of HPLC is also demonstrated in the characterization of various other Diamsar derivatives, where distinct retention times are used to identify and purify the synthesized compounds. thno.org

| Compound | Retention Time (min) | Reference |

|---|---|---|

| Diamsar-RNA Conjugate | ~8.3 | nih.gov |

| AnAnSar | 6.5 | thno.org |

| BaMalSar-RGD | 15.5 | thno.org |

| Mal2Sar-RGD2 | 14.6 | thno.org |

Thin-Layer Chromatography (TLC) for Radiochemical Purity Assessment

Thin-Layer Chromatography (TLC) is a chromatographic technique used to separate components of a mixture. nih.gov For radiopharmaceuticals, radio-TLC is a preferred method for purity analysis due to its simplicity and rapid analysis time, especially when few radioactive species are present. nih.gov The primary goal is to determine the radiochemical purity (RCP), which is the proportion of the total radioactivity present in the desired chemical form. ymaws.com This is achieved by comparing the retention factor (Rf)—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—of the radiolabeled molecule with that of a known reference standard. ymaws.comiaea.org

In the context of Diamsar and its complexes intended for radiolabeling, TLC is a critical quality control step. For example, a standard mobile phase used for TLC analysis of such compounds consists of a mixture of 70% methanol (MeOH) and 30% aqueous ammonium (B1175870) acetate (B1210297) (NH₄OAc). google.com The method allows for the quantification of the desired radiolabeled Diamsar complex and potential impurities, such as free or hydrolyzed radionuclides. ymaws.com The development of a robust TLC method, sometimes guided by principles of analytical quality by design (AQbD), ensures the reliable separation and quantification of the product from radiochemical impurities, confirming its suitability for further use. mdpi.com

Mass Spectrometry for Molecular Weight and Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org It is a vital tool for confirming the molecular weight and identity of newly synthesized compounds by comparing the experimentally determined mass with the theoretical mass. nih.govrsc.org Techniques like electrospray ionization mass spectrometry (ESI-MS) are commonly used, often coupled with liquid chromatography (LC-MS), to provide highly accurate mass data. nih.govlcms.cz

In Diamsar research, mass spectrometry provides definitive confirmation of the successful synthesis of Diamsar conjugates and derivatives. For a Diamsar-RNA conjugate, ESI-MS was used to confirm its identity by comparing the theoretical mass of 13,580.45 amu to the observed mass, which was found to be 13,578.3 amu and 13,580.7 amu in two separate preparations. nih.gov Similarly, various Diamsar derivatives have been characterized by ESI-MS, where the observed m/z value for the protonated molecule [M+H]⁺ closely matches the calculated value, providing high confidence in the compound's identity. thno.org For example, the Co(III) Diamsar complex was also characterized using mass spectroscopy. nih.gov

| Compound | Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| Diamsar-RNA | M | 13,580.45 amu | 13,578.3 / 13,580.7 amu | nih.gov |

| AnAnSar | [M+H]+ | 525.4 | 525.4 | thno.org |

| BaMalSar-RGD | [M+H]+ | 1299.6 | 1299.7 | thno.org |

| Mal2Sar-RGD2 | [M+2H]2+ | 1008.5 | 1008.5 | thno.org |

X-ray Diffraction for Solid-State Structural Elucidation of Diamsar Complexes

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. iastate.eduscribd.com When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. iastate.eduscribd.com Analysis of this diffraction pattern allows for the elucidation of the crystal structure, including lattice parameters and the precise arrangement of atoms. numberanalytics.com Single-crystal X-ray diffraction can provide a complete three-dimensional structure, while X-ray Powder Diffraction (XRPD) is useful for identifying crystalline phases and assessing purity. iastate.eduamericanpharmaceuticalreview.com

This methodology has been applied to Diamsar and its salts to understand their solid-state structures. researchgate.net Crystal structure determinations have been successfully performed for various forms of diamsar, including its chloride, sulfate, perchlorate, and nitrate (B79036) salts, as well as its complexes with metal ions like magnesium nitrate. researchgate.net A significant finding from these X-ray diffraction studies is that the molecular cavity defined by the bicyclic Diamsar ligand shows remarkably small variations across these different salts and complexes. researchgate.net This structural rigidity is a key characteristic of the sarcophagine cage structure, and detailed analysis of bond lengths and angles can be rationalized in terms of the effects of protonation and metal ion binding. researchgate.net

Computational and Theoretical Investigations of Diamsar Hydrochloride

Molecular Docking Simulations for Binding Site Prediction and Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein. This technique is invaluable for identifying potential binding sites and elucidating the nature of ligand-protein interactions.

Several studies have employed molecular docking to investigate the interaction of Diamsar and its metal complexes with serum albumins, which are crucial transport proteins in the bloodstream. For instance, the binding of manganese(II)-Diamsar (Mn(II)-Diamsar) and cobalt(III)-Diamsar (Co(III)-DiAmsar) to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) has been explored. researchgate.netnih.gov These simulations aim to identify the specific binding location on the protein and the key amino acid residues involved in the interaction.

The results from molecular docking studies consistently show that Diamsar complexes bind within specific subdomains of serum albumins. researchgate.netresearchgate.net The primary forces driving these interactions are identified as hydrogen bonds and van der Waals forces. researchgate.netnih.gov For example, docking simulations of Mn(II)-Diamsar with HSA and BSA revealed that the complex fits into a hydrophobic cavity, where it interacts with both polar and nonpolar residues. researchgate.netresearchgate.net Similarly, Co(III)-Diamsar was found to bind to residues within the protein's binding pocket. nih.gov The binding distances between the ligand and key amino acid residues, often tryptophans, can also be estimated, corroborating data from experimental techniques like Fluorescence Resonance Energy Transfer (FRET). researchgate.netnih.gov

These computational models provide a static, yet detailed, snapshot of the binding event, highlighting the specific molecular interactions that stabilize the ligand-protein complex. This information is critical for understanding the pharmacokinetics and biological activity of Diamsar-based compounds.

| Diamsar Complex | Target Protein | Predicted Binding Site | Key Interacting Forces | Source(s) |

| Mn(II)-Diamsar | Human Serum Albumin (HSA) | Hydrophobic cavity | Hydrogen bonding, van der Waals forces | researchgate.net |

| Mn(II)-Diamsar | Bovine Serum Albumin (BSA) | Hydrophobic cavity | Hydrogen bonding, van der Waals forces | researchgate.net |

| Co(III)-Diamsar | Human Serum Albumin (HSA) | Protein binding pocket | Hydrogen bonding, van der Waals forces | nih.gov |

| Co(III)-Diamsar | Bovine Serum Albumin (BSA) | Protein binding pocket | Hydrogen bonding, van der Waals forces | nih.gov |

| Zn(II)-Diamsar | Human Serum Albumin (HSA) | Subdomain IB | Polar and apolar interactions | researchgate.net |

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com Time-Dependent DFT (TDDFT) is an extension that allows for the study of excited states and electronic transitions. molpro.netq-chem.comaps.org

A key aspect of these investigations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For metal complexes of Diamsar, DFT calculations help to elucidate the nature of the metal-ligand bonding and the distribution of electron density within the complex. nih.gov This is critical for understanding the redox properties and the reactivity of the metal center, which is often the site of catalytic or biological activity. nih.govsmolecule.com

Computational spectroscopy, using DFT and TDDFT, is a powerful tool for interpreting and rationalizing experimental spectra. bendola.comrsc.orgmedscape.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated vibrational spectrum with experimental Infrared (IR) and Raman spectra, researchers can confidently assign specific spectral bands to the corresponding molecular vibrations (e.g., stretching, bending) within the Diamsar structure and its complexes. researchgate.net This aids in the structural characterization of newly synthesized compounds.

Electronic Spectroscopy (UV-visible): TDDFT is used to calculate the energies of electronic transitions from the ground state to various excited states. molpro.netq-chem.comscispace.com These calculated transition energies correspond to the absorption peaks observed in an experimental UV-visible spectrum. This allows for the assignment of observed absorptions to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions in metal complexes, providing deep insight into their electronic structure. nih.gov

Molecular Dynamics Simulations to Model Conformational Behavior and Interactions

While molecular docking provides a static view of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic perspective. aps.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This approach allows for the study of the conformational flexibility of Diamsar and the stability of its complexes with macromolecules like proteins.

MD simulations can be used to refine the results of molecular docking. Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode over a period of nanoseconds. researchgate.net It reveals how the ligand and the protein's binding site adjust to each other, providing a more realistic model of the interaction. These simulations can confirm whether the initial interactions, such as hydrogen bonds identified in docking, are maintained over time.

Applications of Computational Chemistry in Rational Ligand Design

Rational ligand design aims to create new molecules with specific, enhanced properties by leveraging a detailed understanding of their structure and interactions. drugdesign.orgharvard.edumdpi.com The computational methods described above are central to this process, particularly in the development of Diamsar derivatives for applications such as radiopharmaceuticals. researchgate.netnih.gov

The Diamsar scaffold, a type of sarcophagine, is highly effective at chelating metal ions like copper-64 (⁶⁴Cu), making it a valuable component in agents for Positron Emission Tomography (PET) imaging. researchgate.netwikipedia.orgnih.gov Computational chemistry plays a crucial role in optimizing these agents:

Improving Stability and Selectivity: DFT calculations can predict the stability of complexes formed between modified Diamsar ligands and various metal ions. acs.org This allows for the in silico screening of new ligand designs to identify those with the highest stability and selectivity for the desired metal, such as ⁶⁴Cu, which is critical to prevent the release of the radioactive metal in vivo. researchgate.netnih.gov

Enhancing Target Binding: By using molecular docking and MD simulations to understand how a Diamsar-conjugate binds to a biological target (e.g., a receptor on a cancer cell), researchers can rationally modify the ligand's structure. nih.gov Linkers and functional groups can be added to the Diamsar cage to improve binding affinity and specificity, leading to better imaging contrast and therapeutic efficacy. nih.gov

Predicting Properties: Computational tools can predict key physicochemical properties of new Diamsar derivatives, such as solubility and lipophilicity, before they are synthesized. This pre-screening saves significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov

In essence, computational investigations provide a molecular-level blueprint that guides the synthetic modification of the Diamsar scaffold, accelerating the development of novel ligands with tailored properties for advanced applications. drugdesign.orgresearchgate.net

Preclinical Research Applications of Diamsar Hydrochloride As a Molecular Probe

Development of Diamsar-Based Radiopharmaceuticals for Positron Emission Tomography (PET) Research

The unique structural characteristics of Diamsar, particularly its hexaazamacrobicyclic framework, allow for the rapid and stable chelation of ⁶⁴Cu under mild conditions. This has made it an attractive bifunctional chelator for the development of targeted PET imaging agents.

Design and Synthesis of Targeted Diamsar Conjugates (e.g., with Peptides like RGD, Antibodies)

The design of Diamsar-based radiopharmaceuticals involves conjugating the Diamsar chelator to a targeting moiety, such as a peptide or an antibody, that specifically binds to a biomarker of interest on cancer cells.

A prominent example is the conjugation of Diamsar to cyclic RGD (Arginine-Glycine-Aspartic acid) peptides. These peptides are known to target the αvβ3 integrin, a cell adhesion molecule that is overexpressed on various tumor cells and is involved in angiogenesis and metastasis. The synthesis of a Diamsar-RGD conjugate, specifically diamsar-c(RGDfD), involves coupling one of the primary amine groups of Diamsar to the carboxylic acid of the aspartic acid residue in the cyclic RGDfD peptide. To ensure that only a single Diamsar molecule is conjugated to the peptide, an orthogonally-protected RGD peptide is often used, and the reaction conditions are carefully controlled. The process typically involves solid-phase peptide synthesis to create the linear peptide, followed by intramolecular cyclization, and finally conjugation with the Diamsar chelator.

While direct reports on the synthesis of Diamsar-antibody conjugates are less common, the general principles for conjugating sarcophagine-based chelators to antibodies are well-established. Derivatives of Diamsar, such as SarAr (1-N-(4-aminobenzyl)-diamsar), have been successfully conjugated to antibodies. This is typically achieved by linking the SarAr moiety to carboxyl residues on the antibody via carbodiimide-mediated amide linkages. This approach could be adapted for Diamsar, allowing for the development of Diamsar-based radioimmunoconjugates for PET imaging.

Evaluation of Conjugate Radiochemical Purity and Stability in Preclinical Media (e.g., PBS, serum)

Once a Diamsar conjugate is synthesized, it is radiolabeled with ⁶⁴Cu. The resulting radiopharmaceutical must exhibit high radiochemical purity and stability in biological environments to ensure that the PET signal accurately reflects the distribution of the targeted probe.

The radiolabeling of Diamsar conjugates with ⁶⁴Cu is typically efficient, achieving high radiochemical purities. For instance, diamsar-c(RGDfD) has been labeled with ⁶⁴Cu in an ammonium (B1175870) acetate (B1210297) buffer at room temperature, yielding a radiochemical purity of over 95% without the need for further purification. nih.gov Similarly, a ⁶⁴Cu-labeled Diamsar-PEG-VCN conjugate was produced with a radiochemical purity of >98%. nih.gov

The stability of the ⁶⁴Cu-Diamsar complex is a key advantage of this system. In vitro stability studies are commonly performed in phosphate-buffered saline (PBS) and serum to mimic physiological conditions. For example, a ⁶⁴Cu-Z-E(diamsar)-Ahx-DGEA peptide conjugate demonstrated no significant dissociation of ⁶⁴Cu²⁺ when incubated in PBS. In contrast, a DOTA-conjugated version of the same peptide showed over 55% dissociation of the radionuclide under the same conditions. This highlights the superior chelation stability of Diamsar. Furthermore, ⁶⁴Cu-Diamsar complexes have shown high stability in rat serum, indicating their suitability for in vivo applications. nih.gov

In Vitro Biological Evaluation in Cell-Based Research Models

Before advancing to in vivo studies, Diamsar-based radiopharmaceuticals undergo in vitro evaluation to confirm their biological activity and targeting specificity.

Receptor Binding Affinity Studies

A critical step in the in vitro evaluation is to determine the binding affinity of the Diamsar conjugate for its target receptor. This is often assessed through competitive binding assays. In these assays, the ability of the non-radiolabeled conjugate to displace a known radiolabeled ligand from the target receptor on cancer cells is measured. The half-maximal inhibitory concentration (IC₅₀) is then determined, which represents the concentration of the conjugate required to inhibit 50% of the radioligand binding. A lower IC₅₀ value indicates a higher binding affinity.

For example, the binding affinity of the non-radioactive copper complex of diamsar-c(RGDfD) for the αvβ3 integrin was determined using a competitive binding assay with biotinylated vitronectin. The results of this study are presented in the table below.

Receptor Binding Affinity of Diamsar-RGD Conjugate

| Compound | Target Receptor | IC₅₀ (nM) |

|---|---|---|

| Cu-diamsar-c(RGDfD) | αvβ3 Integrin | 140 ± 20 |

Cellular Internalization and Retention Assays

Information regarding specific cellular internalization and retention assays for Diamsar-based radiopharmaceuticals is limited in the currently available research. However, the in vivo studies described in the following section, which show tumor-specific uptake and retention, indirectly suggest that these processes do occur at the cellular level. Further dedicated in vitro studies would be beneficial to fully characterize the cellular trafficking of Diamsar-based probes.

Preclinical In Vivo Evaluation in Animal Models (e.g., Murine Xenograft Models)

Biodistribution studies provide quantitative data on the uptake of the radiotracer in the tumor and various organs at different time points post-injection. This is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). For instance, the biodistribution of ⁶⁴Cu-diamsar-c(RGDfD) was evaluated in nude mice bearing both αvβ3-positive (M21) and αvβ3-negative (M21L) human melanoma xenografts. The M21L tumors serve as a negative control to assess the specificity of the tracer.

The table below summarizes the biodistribution data for ⁶⁴Cu-diamsar-c(RGDfD) in selected tissues.

Biodistribution of ⁶⁴Cu-diamsar-c(RGDfD) in Melanoma Xenograft Model (%ID/g ± SD)

| Organ | 1 h | 4 h | 24 h |

|---|---|---|---|

| Blood | 0.60 ± 0.31 | 0.20 ± 0.08 | 0.08 ± 0.01 |

| Liver | 2.59 ± 0.44 | 2.33 ± 0.37 | 2.24 ± 0.41 |

| Kidneys | 2.35 ± 0.65 | 1.58 ± 0.20 | 1.08 ± 0.16 |

| M21 Tumor (αvβ3-positive) | 1.76 ± 0.43 | 1.39 ± 0.43 | 0.84 ± 0.41 |

| M21L Tumor (αvβ3-negative) | 1.07 ± 0.33 | 0.84 ± 0.41 | 0.54 ± 0.21 |

In another study, a ⁶⁴Cu-Sar-PEG-VCN probe, which utilizes a Diamsar-based chelator, was evaluated in a PC-3 prostate cancer xenograft model and compared to a ⁶⁴Cu-Sar-RGD probe. nih.gov MicroPET imaging revealed preferential tumor uptake and good tumor retention for the ⁶⁴Cu-Sar-PEG-VCN probe. nih.gov The biodistribution results at 48 hours post-injection demonstrated a good tumor-to-muscle ratio for this probe. nih.gov

These preclinical in vivo studies are crucial for determining the potential of Diamsar-based radiopharmaceuticals as effective PET imaging agents for cancer detection and characterization.

Assessment of Pharmacokinetics and Biodistribution in Research Animals

The choice of a chelator is a critical factor that significantly influences the in vivo pharmacokinetic profile of a radiolabeled molecular probe. researchgate.net Studies involving Diamsar as a chelator for copper-64 (⁶⁴Cu), a positron-emitting radionuclide with applications in positron emission tomography (PET) imaging, have demonstrated its impact on the biodistribution of these imaging agents. researchgate.netnih.gov

In a comparative study, Diamsar was used to chelate ⁶⁴Cu for a small-molecule programmed death-ligand 1 (PD-L1) radioligand. researchgate.net The resulting Diamsar-containing radioligand was compared with analogues bearing other chelators, namely NODA-GA and CB-TE2A. researchgate.net The pharmacokinetic behavior of these compounds was assessed in research animals to determine how the chelator affects their distribution throughout the body.

Comparative Studies of Tumor-Targeting Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of new diagnostic and therapeutic agents. researchgate.netmdpi.com In the context of Diamsar-based molecular probes, these models have been used to assess their ability to target and accumulate in tumors.

In a study on PD-L1 targeting, the monomeric Diamsar radioligand showed some uptake in tumors, but the study concluded that structural modifications to the binding motif would be necessary for future PD-L1 radiotracers to improve tumor uptake. researchgate.net These comparative studies are crucial for optimizing the design of molecular probes to achieve high specificity and sensitivity for tumor imaging.

Investigation of Clearance Pathways and Organ Uptake in Preclinical Settings

The route and rate of clearance of a molecular probe from the body are critical determinants of its utility, affecting image quality and non-target organ radiation dose. The chelator can significantly influence these parameters.

In the preclinical evaluation of ⁶⁴Cu-labeled PD-L1 radioligands, the Diamsar-conjugated probe demonstrated a distinct clearance profile. researchgate.net The monomeric Diamsar radioligand was found to be renally cleared, as indicated by the absence of uptake in the gallbladder and intestines. researchgate.net However, it also showed a higher liver uptake compared to a NODA-GA-conjugated analogue. researchgate.net Interestingly, a dimeric version of the Diamsar-based probe exhibited extensive accumulation and trapping in the liver, although it was also cleared via the renal pathway. researchgate.net

Similarly, the study on ⁶⁴Cu-labeled RGD peptides showed that the Diamsar-conjugated peptide had different clearance rates from the liver and blood compared to the CB-TE2A analogue. nih.gov The ⁶⁴Cu-CB-TE2A-c(RGDyK) showed more rapid liver and blood clearance. nih.gov These findings highlight that the choice of the Diamsar chelator can direct the clearance pathway of a molecular probe, a crucial consideration in the development of radiopharmaceuticals for clinical applications.

Use of Diamsar (hydrochloride) Complexes in Heterogeneous Catalysis Research

Beyond its applications in molecular imaging, Diamsar and its metal complexes have been explored in the field of heterogeneous catalysis. The ability to immobilize these complexes on solid supports allows for the development of stable and recyclable catalysts for various organic reactions.

Immobilization of Diamsar-Metal Complexes on Support Materials (e.g., SBA-15)

The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the ease of separation and recyclability of the latter. usask.canih.gov Mesoporous silica (B1680970) materials, such as SBA-15, are excellent candidates for catalyst supports due to their high surface area, large pore volume, and thermal stability. researchgate.netresearchgate.net

Researchers have successfully immobilized a copper(II)-Diamsar complex onto the surface of SBA-15. researchgate.net This was achieved by functionalizing the SBA-15 support, allowing for the covalent anchoring of the Cu(II)-Diamsar complex. researchgate.net The resulting material, denoted as Cu(II)-Diamsar/SBA-15, was characterized to confirm the successful immobilization and to assess its structural and textural properties. researchgate.net Characterization techniques revealed that the ordered mesoporous structure of SBA-15 was retained after the immobilization of the Diamsar complex. researchgate.net

Catalytic Activity in Organic Synthesis Reactions (e.g., Benzothiazole (B30560) Derivatives)

The immobilized Cu(II)-Diamsar/SBA-15 has been demonstrated to be an effective heterogeneous catalyst for the synthesis of benzothiazole derivatives. researchgate.net Benzothiazoles are an important class of heterocyclic compounds with a wide range of biological activities. mdpi.comnih.gov The catalytic activity of Cu(II)-Diamsar/SBA-15 was evaluated in the condensation reaction of 2-aminothiophenol (B119425) with various aldehydes. researchgate.net

The reactions were typically carried out in water, a green solvent, under reflux conditions, leading to excellent yields of the desired benzothiazole products. researchgate.net The catalyst showed high efficiency for a variety of benzaldehyde (B42025) derivatives, including those with both electron-donating and electron-withdrawing substituents. researchgate.net

| Aldehyde Substrate | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 10 | 98 |

| 4-Methoxybenzaldehyde | 15 | 95 |

| 4-Chlorobenzaldehyde | 10 | 96 |

| 4-Nitrobenzaldehyde | 15 | 94 |

| 3,4,5-Trimethoxybenzaldehyde | 20 | 92 |

Recyclability and Stability of Heterogeneous Catalysts in Research Settings

A crucial advantage of heterogeneous catalysts is their potential for recovery and reuse, which is important from both an economic and environmental perspective. usask.casemanticscholar.org The stability and recyclability of the Cu(II)-Diamsar/SBA-15 catalyst were investigated in the synthesis of benzothiazoles. researchgate.net

The catalyst could be easily recovered from the reaction mixture by simple filtration. researchgate.net It was then washed, dried, and reused in subsequent catalytic runs. The study demonstrated that the Cu(II)-Diamsar/SBA-15 catalyst could be recycled and reused at least six times without a significant loss in its catalytic activity. researchgate.net This high stability is attributed to the strong covalent linkage of the Diamsar complex to the SBA-15 support, which prevents the leaching of the active copper species into the reaction medium. researchgate.net Thermogravimetric analysis also confirmed the thermal stability of the catalyst. researchgate.net

| Recycle Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

| 6 | 95 |

Future Research Directions and Emerging Paradigms for Diamsar Hydrochloride

Design of Next-Generation Functionalized Diamsar Ligands

The functionalization of the Diamsar macrocycle is a key area of ongoing research, aiming to create bifunctional chelators (BFCs) with tailored properties for specific applications, particularly in radiopharmaceuticals. The core strategy involves chemically modifying the Diamsar backbone to introduce reactive functional groups that can be conjugated to biologically active molecules such as peptides, antibodies, and proteins. nih.govsnmjournals.org This approach allows for the targeted delivery of metal ions, such as the positron-emitting radionuclide 64Cu, to specific sites in vivo. nih.gov

Research efforts have successfully demonstrated the derivatization of the Diamsar cage with amino, maleimide (B117702), and carboxyl groups. snmjournals.org For instance, starting from Diamsar, novel chelators with two functional groups have been synthesized. One approach involves the direct alkylation of Diamsar to introduce aromatic amines. nih.gov This has led to the successful synthesis of compounds like AnAnSar, which can be used for conjugation to bioligands. nih.gov Another strategy involves the introduction of maleimide functional groups, resulting in chelators such as BaMalSar and Mal2Sar, which are reactive towards thiol groups present in biomolecules like peptides. nih.govsnmjournals.org

| Ligand/Precursor | Functional Group(s) | Synthetic Approach | Potential Application |

|---|---|---|---|

| AnAnSar | Aromatic amines | Direct alkylation of Diamsar with tert-butyl (4-(bromomethyl)phenyl)carbamate followed by deprotection. nih.gov | Conjugation to bioligands for 64Cu radiopharmaceuticals. nih.gov |

| BaMalSar | Benzoic acid and maleimide | Activation of BaBaSar with EDC/SNHS followed by conjugation with N-(2-aminoethyl)maleimide. nih.gov | Thiol-reactive chelator for conjugation with peptides like c(RGDyC). nih.govsnmjournals.org |

| Mal2Sar | Two maleimide groups | Activation of BaBaSar with EDC/SNHS followed by conjugation with N-(2-aminoethyl)maleimide. nih.gov | Dual conjugation to thiol-containing biomolecules. nih.govsnmjournals.org |

| SarAr | Aminobenzyl group | Designed for conjugation to proteins. researchgate.net | Development of 64Cu-radiopharmaceuticals. google.comgoogle.com |

Exploration of Novel Metal Ion Complexation for Emerging Research Applications

While much of the research on Diamsar has focused on its complexation with copper, particularly 64Cu for PET imaging, the ligand's robust coordination chemistry suggests its potential for forming stable complexes with a variety of other metal ions. nih.govresearchgate.net The hexaazamacrobicyclic structure of Diamsar provides a pre-organized cavity that can encapsulate metal ions, leading to complexes with high thermodynamic and kinetic stability. nih.gov This inherent stability is a critical feature for in vivo applications, as it prevents the release of potentially toxic free metal ions. google.comgoogle.com

Future research is anticipated to explore the complexation of Diamsar and its functionalized derivatives with a broader range of transition metal ions. researchgate.netsahmri.org.au This could open up new avenues for research in areas beyond PET imaging. For example, complexes with paramagnetic metal ions could be investigated as potential contrast agents for magnetic resonance imaging (MRI). nih.gov The ability of transition metals to exhibit different oxidation states and interact with various molecules could also be leveraged to develop metal-based drugs with unique therapeutic opportunities. jocpr.com

The complexation kinetics of Diamsar with different metal ions is another area for future investigation. The rapid coordination of 64Cu by Diamsar and its derivatives over a wide pH range is a significant advantage for radiopharmaceutical production. researchgate.net Studies on the complexation rates with other metal ions will be crucial for determining the feasibility of their use in various applications. Furthermore, the development of novel sarcophagine-based ligands with modified cage structures could allow for the selective complexation of other medically relevant metal ions. This could lead to the development of new radiopharmaceuticals for both diagnostic and therapeutic purposes, utilizing isotopes other than 64Cu. google.comgoogle.com The exploration of flavonoid-metal ion complexes has also shown promise for a new class of therapeutic agents, suggesting that the combination of Diamsar's chelating ability with other bioactive molecules could be a fruitful area of research. nih.gov

| Metal Ion | Ligand | Key Findings/Potential Application | Reference |

|---|---|---|---|

| Cu(II) (including 64Cu) | Diamsar, SarAr, AnAnSar, BaMalSar, Mal2Sar | Rapid and stable complexation, extensively used in PET imaging. nih.govresearchgate.netgoogle.com | nih.govresearchgate.netgoogle.com |

| Ni(II) | SarAr | Complexation is complete within 30 minutes over a pH range of 6 to 8. researchgate.net | researchgate.net |

| Co(II) | SarAr | Complexation is complete within 30 minutes over a pH range of 6 to 8. researchgate.net | researchgate.net |

| Paramagnetic Metal Ions (e.g., Gd(III), Mn(II)) | Functionalized Diamsar derivatives | Potential development of MRI contrast agents. | nih.gov |

| Therapeutic Radionuclides (e.g., 177Lu, 90Y) | Novel functionalized Diamsar ligands | Potential for targeted radiotherapy. | N/A |

Integration of Diamsar (hydrochloride) in Advanced Molecular Imaging Research Modalities